molecular formula C17H18N2O2 B12785337 2Am-8Me-10Pr-DBOA-11one CAS No. 140412-91-5

2Am-8Me-10Pr-DBOA-11one

Cat. No.: B12785337
CAS No.: 140412-91-5
M. Wt: 282.34 g/mol
InChI Key: ACGGRJFZQSYLRR-UHFFFAOYSA-N
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Description

2Am-8Me-10Pr-DBOA-11one is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes multiple functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2Am-8Me-10Pr-DBOA-11one typically involves a multi-step process. The initial step often includes the preparation of the core structure, followed by the introduction of specific functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2Am-8Me-10Pr-DBOA-11one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2Am-8Me-10Pr-DBOA-11one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its role in treating specific diseases.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of 2Am-8Me-10Pr-DBOA-11one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

2Am-8Me-10Pr-DBOA-11one can be compared with other similar compounds to highlight its uniqueness:

  • 2Am-9Me-DBOA-11one
  • 2Am-10Et-DBOA-11one
  • 2Am-7Me-10Pr-DBOA-11one
  • 2Am-9Me-10Pr-DBOA-11one
  • 2Am-9Me-10Et-DBOA-11one

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

140412-91-5

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

8-amino-3-methyl-5-propylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C17H18N2O2/c1-3-8-19-14-9-11(2)4-6-16(14)21-15-7-5-12(18)10-13(15)17(19)20/h4-7,9-10H,3,8,18H2,1-2H3

InChI Key

ACGGRJFZQSYLRR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC(=C2)C)OC3=C(C1=O)C=C(C=C3)N

Origin of Product

United States

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